Tert-butyl 7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate
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Overview
Description
Tert-butyl 7-oxo-2-azabicyclo[320]heptane-2-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic anhydride, followed by esterification with tert-butyl alcohol. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
Scientific Research Applications
Tert-butyl 7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with unique mechanisms of action.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- Tert-butyl 6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate
- Tert-butyl 5,6-dihydropyridine-1(2H)-carboxylate
Uniqueness
Tert-butyl 7-oxo-2-azabicyclo[320]heptane-2-carboxylate is unique due to its specific bicyclic structure and the presence of a tert-butyl ester group
Properties
IUPAC Name |
tert-butyl 7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-5-4-7-6-8(13)9(7)12/h7,9H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMIVCFTQLIRIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1C(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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